SM-324405

Descripción general

Descripción

SM 324405 es un agonista selectivo del receptor tipo 7 similar al peaje (TLR7) antefármaco. Está diseñado para ser metabolizado rápidamente a una forma inactiva al entrar en la circulación, lo que previene la toxicidad sistémica. Este compuesto se utiliza principalmente para la investigación inmunológica de enfermedades alérgicas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de SM 324405 implica la preparación de derivados de 8-oxoadeninaLas condiciones de reacción suelen implicar el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores específicos para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de SM 324405 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final. El compuesto se suministra normalmente como un polvo con una pureza ≥98% .

Análisis De Reacciones Químicas

Tipos de reacciones

SM 324405 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar su ácido correspondiente.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma original.

Sustitución: El grupo butiloxi puede sustituirse por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono (Pd/C) y disolventes específicos.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen el ácido correspondiente y varios derivados sustituidos, dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

SM 324405 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los agonistas de TLR7.

Biología: Se investiga su papel en la modulación de las respuestas inmunitarias.

Medicina: Se explora su potencial para tratar enfermedades alérgicas y otras afecciones relacionadas con el sistema inmunitario.

Industria: Se utiliza en el desarrollo de nuevos agentes inmunoterapéuticos

Mecanismo De Acción

SM 324405 ejerce sus efectos activando selectivamente el receptor tipo 7 similar al peaje (TLR7). Tras la activación, TLR7 desencadena una cascada de señalización que conduce a la producción de interferones y otras citocinas. Esta activación mejora la respuesta inmunitaria, lo que la hace eficaz en la inmunoterapia para las enfermedades alérgicas .

Comparación Con Compuestos Similares

Compuestos similares

Imiquimod: Otro agonista de TLR7 utilizado en el tratamiento de afecciones de la piel.

Resiquimod: Un agonista de TLR7 y TLR8 con aplicaciones más amplias en inmunoterapia

Singularidad

SM 324405 es único debido a sus propiedades de antefármaco, que le permiten ser metabolizado rápidamente a una forma inactiva, reduciendo la toxicidad sistémica. Esta característica lo hace especialmente adecuado para tratamientos localizados sin causar efectos secundarios generalizados .

Actividad Biológica

SM-324405 is a compound classified as a selective agonist for Toll-like receptor 7 (TLR7), which plays a significant role in the immune response, particularly against viral infections and in the modulation of allergic diseases. The compound has been developed as part of a series of 8-oxoadenine derivatives aimed at enhancing local immune responses while minimizing systemic exposure and associated side effects.

This compound functions primarily by activating TLR7, which is located in endosomes and recognizes single-stranded viral RNA. Upon activation, TLR7 initiates a signaling cascade involving MyD88 and NFκB, leading to the production of various cytokines such as interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-6. These cytokines are crucial for eliciting an effective immune response against pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through studies that demonstrate its rapid metabolism in plasma due to the presence of an ester group. This ester is cleaved to yield an inactive acid metabolite, thus reducing systemic exposure while maintaining local activity. In vivo studies using mouse models have shown that this compound effectively induces cytokine production in splenocytes and enhances immune responses in allergic airway models .

Efficacy in Preclinical Models

In preclinical studies, this compound has shown promising results in enhancing T cell responses and modulating allergic reactions. For instance, Balb/c mice sensitized with ovalbumin (OVA) demonstrated increased production of IL-5 and IFN-γ upon treatment with this compound, indicating its potential as a therapeutic agent for allergic diseases .

Allergic Airway Disease Model

A significant study assessed the efficacy of this compound in a mouse model of allergic airway disease. Mice were sensitized with OVA and subsequently treated with this compound. The results indicated a marked reduction in airway hyperresponsiveness and inflammation, correlating with elevated levels of Th1 cytokines, which are critical for controlling allergic responses .

HIV-1 Reservoir Targeting

Another notable application of TLR7 agonists like this compound is in the context of HIV treatment. Research has explored the use of TLR7 agonists to target latent viral reservoirs during antiretroviral therapy (ART). In rhesus macaques infected with SHIV, combining ART with TLR7 stimulation led to significant reductions in viral loads post-treatment interruption, highlighting the potential role of this compound in HIV cure strategies .

Data Table: Summary of Biological Activity

| Parameter | This compound |

|---|---|

| Target | Toll-like receptor 7 (TLR7) |

| Mechanism | Agonist activity |

| Cytokines Induced | IFN-α, TNF-α, IL-12, IL-6 |

| Administration Route | Inhalation (local) |

| Metabolism | Rapid cleavage to inactive acid |

| Primary Effects | Enhanced T cell response; reduced airway inflammation |

Propiedades

IUPAC Name |

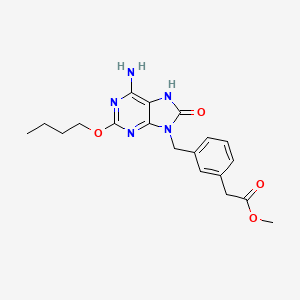

methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXILFZWMVNDOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.